molecular formula C11H22N2O3 B3026676 tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate CAS No. 1053656-94-2

tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B3026676
CAS No.: 1053656-94-2
M. Wt: 230.30
InChI Key: RZCWERACOAHBGR-UHFFFAOYSA-N
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Description

tert-Butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate: is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol or an aldehyde.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base or a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted diazepanes with different alkyl or aryl groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving diazepane derivatives.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl group and the hydroxymethyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

    tert-Butyl 1,4-diazepane-1-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.

    6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate: Lacks the tert-butyl group, which may influence its stability and solubility.

Uniqueness: tert-Butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate is unique due to the presence of both the tert-butyl group and the hydroxymethyl group, which confer specific chemical and physical properties

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-9(7-13)8-14/h9,12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCWERACOAHBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142273
Record name 1,1-Dimethylethyl hexahydro-6-(hydroxymethyl)-1H-1,4-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-94-2
Record name 1,1-Dimethylethyl hexahydro-6-(hydroxymethyl)-1H-1,4-diazepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl hexahydro-6-(hydroxymethyl)-1H-1,4-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate
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